molecular formula C8H12O4 B2927664 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid CAS No. 2383600-74-4

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2927664
CAS No.: 2383600-74-4
M. Wt: 172.18
InChI Key: TYYFPTCTXCDHAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid typically involves the reaction of appropriate diols with carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid is unique due to its specific spiro linkage and the presence of a carboxylic acid group. This combination of features makes it particularly interesting for research and industrial applications .

Properties

IUPAC Name

5,8-dioxaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-8(2-1-3-8)12-5-4-11-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYFPTCTXCDHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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